molecular formula C20H28O3 B1244784 saurufuran B

saurufuran B

Katalognummer: B1244784
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: BMGJSWCTAGIXJL-NIAATNHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saurufuran B is a furanoditerpene first isolated from the roots of Saururus chinensis (Saururaceae), a plant used in traditional Korean medicine for treating inflammatory diseases and edema . It has also been identified in marine organisms, such as the soft coral Lobophytum sp., where it coexists with terpenoids, phenolic compounds, and alkaloids in bioactive fractions . Structurally, saurufuran B belongs to the furanoditerpene class, characterized by a furan ring fused to a diterpene backbone. Its first total synthesis was achieved in 2006 via a 13-step process starting from (E,E)-farnesol and citraconic anhydride, highlighting its complex stereochemistry and regioselective alkylation as key synthetic challenges .

While saurufuran B has been detected in cytotoxic fractions (e.g., Fraction B of Lobophytum sp.

Eigenschaften

Molekularformel

C20H28O3

Molekulargewicht

316.4 g/mol

IUPAC-Name

(2E,6E,10E)-2,6,10-trimethyl-12-(3-methylfuran-2-yl)dodeca-2,6,10-trienoic acid

InChI

InChI=1S/C20H28O3/c1-15(9-6-10-18(4)20(21)22)7-5-8-16(2)11-12-19-17(3)13-14-23-19/h7,10-11,13-14H,5-6,8-9,12H2,1-4H3,(H,21,22)/b15-7+,16-11+,18-10+

InChI-Schlüssel

BMGJSWCTAGIXJL-NIAATNHFSA-N

Isomerische SMILES

CC1=C(OC=C1)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O

Kanonische SMILES

CC1=C(OC=C1)CC=C(C)CCC=C(C)CCC=C(C)C(=O)O

Synonyme

saurufuran B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Saurufuran A vs. Saurufuran B

Saurufuran A and B are closely related furanoditerpenes isolated from Saururus chinensis. While both share a furanoditerpene core, their bioactivity diverges significantly:

  • PPARγ Activation : Saurufuran A is a potent PPARγ agonist (EC₅₀ = 16.7 µM), making it a candidate for metabolic syndrome treatment. In contrast, saurufuran B exhibits weak activation (EC₅₀ > 100 µM), suggesting structural modifications critically influence receptor binding .
Table 1: Structural and Functional Comparison of Saurufuran B with Key Analogs
Compound Source Structural Class Key Bioactivity EC₅₀/Activity Level Reference
Saurufuran B Saururus chinensis, Lobophytum sp. Furanoditerpene Weak PPARγ activation, component in cytotoxic fractions PPARγ EC₅₀ >100 µM
Saurufuran A Saururus chinensis Furanoditerpene PPARγ agonist PPARγ EC₅₀ 16.7 µM
Ferruginol C. mangga Abietane diterpene Antimicrobial, antioxidant Most abundant in extract (RT 10.95 min)
Abietatic acid Lobophytum sp. Diterpene Anti-cancer (in silico) Binds CDK-6, inhibits cell proliferation
3-Isoajmalicine Lobophytum sp. Alkaloid Anti-cancer (CDK-6 inhibition) Key cytotoxic agent in Fraction B

Functional Analogs in PPARγ Activation and Cytotoxicity

However, its presence in cytotoxic fractions alongside diterpenes (e.g., abietatic acid) and alkaloids (e.g., 3-isoajmalicine) suggests synergistic roles in bioactivity. For example:

  • Abietatic Acid : A diterpene in Lobophytum sp. fractions, it contributes to anticancer effects by targeting cell cycle regulators like CDK-6 .
  • 3-Isoajmalicine : This alkaloid shows stronger binding affinity to cancer-related receptors than saurufuran B, underscoring its prominence in Fraction B’s cytotoxicity .

Q & A

Q. How can saurufuran B’s bioactivity be contextualized within broader biochemical pathways?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to map affected pathways (e.g., NF-κB or MAPK). Use pathway enrichment tools (DAVID, KEGG) to identify overrepresented biological processes. Cross-reference with knockout models to confirm pathway relevance .

Q. What frameworks guide the development of saurufuran B derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Apply structure-activity relationship (SAR) studies with systematic substitutions (e.g., hydroxylation, methylation). Assess logP (octanol-water partition) for solubility and permeability. Use in vitro ADME assays (Caco-2 permeability, microsomal stability) to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
saurufuran B
Reactant of Route 2
saurufuran B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.